molecular formula C6H4ClN3S B3390713 6-Chlorothiazolo[5,4-c]pyridin-2-amine CAS No. 1206250-50-1

6-Chlorothiazolo[5,4-c]pyridin-2-amine

Cat. No. B3390713
CAS RN: 1206250-50-1
M. Wt: 185.64 g/mol
InChI Key: UZHJCOCMAQFZRS-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C6H4ClN3S . It has a molecular weight of 185.63 . The IUPAC name for this compound is 6-chloro-3H-3lambda3-thiazolo[5,4-c]pyridin-2-amine .


Molecular Structure Analysis

The molecular structure of 6-Chlorothiazolo[5,4-c]pyridin-2-amine is defined by its InChI code: 1S/C6H5ClN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2,11H,(H2,8,10) . This code provides a unique identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chlorothiazolo[5,4-c]pyridin-2-amine include a molecular weight of 185.63 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

Synthesis of Thiazolo Pyridines

6-Chlorothiazolo[5,4-c]pyridin-2-amine is often used in the synthesis of thiazolo pyridines . These compounds are significant in modern-day drugs and have shown multifaceted pharmacological effects and therapeutic applications .

Antioxidant Activity

Thiazolo pyridines, which can be synthesized using 6-Chlorothiazolo[5,4-c]pyridin-2-amine, have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Thiazolo pyridines have also been reported to have antimicrobial properties . They can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics.

Herbicidal Activity

These compounds have been found to have herbicidal properties . This suggests that they could be used in the development of new herbicides.

Anti-inflammatory Activity

Thiazolo pyridines have been reported to have anti-inflammatory properties . This could make them useful in the treatment of inflammatory diseases.

Antifungal Activity

These compounds have also been found to have antifungal properties . This suggests that they could be used in the treatment of fungal infections.

Antitumor Activity

Thiazolo pyridines have been reported to have antitumor properties . They have the ability to induce cell apoptosis and inhibit tumor cell proliferation, making them potential candidates for cancer treatment.

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests that they could be used in the treatment of allergies and other conditions related to the histamine H3 receptor.

Future Directions

While specific future directions for 6-Chlorothiazolo[5,4-c]pyridin-2-amine are not mentioned in the retrieved data, it’s worth noting that compounds of this class are of interest in various fields of research, including medicinal chemistry and materials science . Further studies could focus on exploring its potential applications in these areas.

properties

IUPAC Name

6-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHJCOCMAQFZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorothiazolo[5,4-c]pyridin-2-amine

CAS RN

1206250-50-1
Record name 6-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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